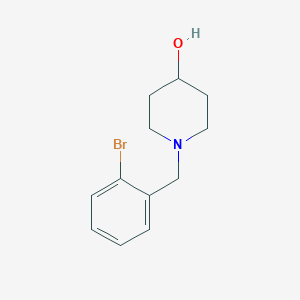

1-(2-溴苄基)-4-哌啶醇

描述

Synthesis Analysis

The synthesis of piperidine derivatives often involves nucleophilic substitution reactions, reduction processes, and the formation of intermediates through condensation reactions. For instance, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield various substituted derivatives, demonstrating the reactivity and versatility of bromobenzyl-piperidine frameworks in synthetic chemistry (Mataka et al., 1992). Additionally, the synthesis of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate through Knoevenagel condensation highlights the potential methods for constructing similar bromobenzyl-piperidinol compounds (A. D. Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of bromobenzyl-piperidine derivatives is often characterized by specific conformational features and crystallographic data. For example, the crystallographic analysis of certain chemotherapeutic agents reveals differences in molecular conformations, suggesting that similar analyses for 1-(2-bromobenzyl)-4-piperidinol would provide insights into its structural attributes (Aamal A. Al-Mutairi et al., 2021).

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, leading to the formation of biaryl compounds, as observed in reactions involving piperidin-2-ones with a bromobenzyl substituent. This reactivity indicates the potential for 1-(2-bromobenzyl)-4-piperidinol to undergo similar reactions, contributing to its versatility in chemical synthesis (G. Satyanarayana et al., 2008).

Physical Properties Analysis

The physical properties of piperidine derivatives can be studied through spectroscopic methods, including FT-IR, FT-Raman, NMR, and UV spectroscopy. These techniques provide comprehensive information on molecular vibrations, conformations, and electronic structures, as demonstrated in studies on related compounds (V. Vitnik & Ž. Vitnik, 2015).

Chemical Properties Analysis

The chemical properties of bromobenzyl-piperidine derivatives, such as reactivity, stability, and interaction with biological targets, can be inferred from studies on similar compounds. For example, the synthesis of mono- and dispirocyclotriphosphazenes with bromobenzyl pendant arms revealed insights into their spectroscopic properties and biological activities, suggesting areas of application for 1-(2-bromobenzyl)-4-piperidinol (Nur Güven Kuzey et al., 2020).

科学研究应用

对映富集哌啶醇的合成

均手性α-二苄氨基醛与4-丁烯基溴化镁反应,生成反式-β-氨基醇。这些非对映异构体转化为对映富集的2-和2,6-取代的3-哌啶醇,突出了此类化合物在具有在药物化学和生物活性分子合成中潜在应用的对映富集哌啶醇合成中的效用 (J. Andrés, R. Pedrosa, & A. Pérez-Encabo, 2007).

晶体学和理论探索

源自芳甲基哌啶的化学治疗剂晶体结构的分析,展示了对分子构象和分子间相互作用的显著见解。这些发现有助于理解药物设计中至关重要的构效关系 (Aamal A. Al-Mutairi 等,2021).

硅类似物的药理学性质

源自1'-有机螺[茚满-1,4'-哌啶]的σ配体的硅类似物研究表明了它们在研究各种中枢神经系统受体方面的潜力。这突出了此类化合物在药理学研究中的作用,特别是在理解受体-配体相互作用方面 (R. Tacke 等,2003).

通过钯环形成联芳基

哌啶-2-酮与钯催化剂反应形成联芳基化合物,展示了1-(2-溴苄基)-4-哌啶醇衍生物在促进复杂有机分子的新合成途径中的效用 (G. Satyanarayana & M. Maier, 2008).

2-(4-甲基苄叉)-3-氧代丁酸乙酯的抗菌活性

涉及与1-(2-溴苄基)-4-哌啶醇相关的化合物的合成和表征的研究显示了抗菌活性,进一步强调了此类衍生物在新抗菌剂开发中的作用 (Ajay Kumar Kariyappa 等,2016).

属性

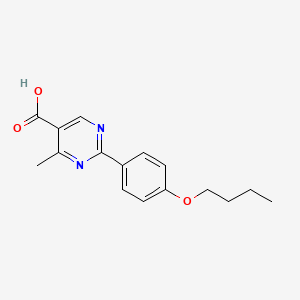

IUPAC Name |

1-[(2-bromophenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-12-4-2-1-3-10(12)9-14-7-5-11(15)6-8-14/h1-4,11,15H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOKSLAGJKQWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-benzyl)-piperidin-4-ol | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3'-thiobis(7H-benzo[de]anthracen-7-one)](/img/structure/B5558007.png)

![6-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5558018.png)

![4-bromo-2-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}phenyl 2-furoate](/img/structure/B5558055.png)

![5-(3-bromophenyl)-1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5558059.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5558087.png)

![N-[1-(4-ethoxy-3-fluorophenyl)ethyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5558089.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5558092.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558100.png)